DQP1105 - 380560-89-4

DQP1105

Catalog Number: EVT-266514
CAS Number: 380560-89-4
Molecular Formula: C29H24BrN3O4
Molecular Weight: 558.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).
DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.
Overview

DQP1105 is a compound that has garnered attention in the field of neuroscience due to its role as a selective antagonist for specific subtypes of N-methyl-D-aspartate receptors, particularly those containing the GluN2C and GluN2D subunits. This compound is part of a broader class of dihydroquinoline derivatives that are being studied for their potential therapeutic applications, particularly in neurological disorders where glutamatergic signaling is implicated.

Source

DQP1105 was developed as part of research aimed at understanding the pharmacological properties of glutamate receptors. The compound's efficacy and selectivity were evaluated through various biochemical assays and electrophysiological recordings, demonstrating its potential as a pharmacological tool in neuroscience research .

Classification

DQP1105 is classified as an antagonist of N-methyl-D-aspartate receptors, specifically targeting the GluN2C and GluN2D subunits. These receptors are critical for synaptic plasticity and are involved in various neurophysiological processes, making DQP1105 a significant compound for studying excitatory neurotransmission and its modulation .

Synthesis Analysis

Methods

The synthesis of DQP1105 involves several steps that are detailed in supporting materials of related publications. The synthetic route typically includes the formation of key intermediates followed by cyclization reactions to construct the dihydroquinoline framework. Specific methods include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which undergo functional group modifications.
  2. Reagents: Various reagents such as acids and bases are employed to facilitate reactions like condensation and cyclization.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity for biological testing .

Technical Details

The synthesis process is typically monitored through techniques like thin-layer chromatography and high-performance liquid chromatography to confirm the formation of desired intermediates and the final product.

Molecular Structure Analysis

Structure

DQP1105 features a dihydroquinoline core structure, which is characteristic of its class. The molecular formula, along with its structural components, suggests that it possesses specific functional groups that contribute to its binding affinity and selectivity towards NMDA receptor subtypes.

Chemical Reactions Analysis

Reactions

The chemical reactivity of DQP1105 primarily involves interactions with amino acid residues in the binding sites of NMDA receptors. The compound acts through competitive antagonism, blocking glutamate binding at these sites.

Technical Details

Electrophysiological studies using two-electrode voltage-clamp techniques have demonstrated that DQP1105 effectively inhibits NMDA receptor-mediated currents in a concentration-dependent manner. The IC50 values indicate its potency in inhibiting receptor activity, which varies based on receptor subtype .

Mechanism of Action

Process

DQP1105 operates by binding to the allosteric site on the GluN2C and GluN2D subunits of NMDA receptors. This binding inhibits the receptor's response to glutamate, thereby modulating synaptic transmission.

Data

Studies have shown that DQP1105 exhibits a significant reduction in peak currents induced by glutamate application, highlighting its role as an effective antagonist. The compound's selectivity for GluN2C/D over other subunits (like GluN2A/B) further emphasizes its potential therapeutic advantages in targeting specific pathways involved in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DQP1105 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: DQP1105 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been characterized in studies but should be determined under controlled conditions for accurate reporting.

Relevant analytical data can be obtained through spectroscopic methods like NMR and mass spectrometry to confirm structural integrity .

Applications

Scientific Uses

DQP1105 serves as a valuable tool in neuroscience research for:

  • Investigating the role of NMDA receptor subtypes in synaptic plasticity.
  • Exploring therapeutic avenues for conditions such as schizophrenia, depression, and neurodegenerative diseases where glutamatergic signaling is disrupted.
  • Assessing the pharmacological profiles of new compounds targeting NMDA receptors.
Introduction

NMDA Receptor Subunit Diversity & Neurophysiological Significance

N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels central to excitatory neurotransmission, synaptic plasticity, and cognitive functions. These heterotetrameric complexes typically comprise two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D), each conferring distinct biophysical and pharmacological properties. The GluN2C and GluN2D subunits exhibit slower deactivation kinetics (1000–5000 ms vs. 50–100 ms for GluN2A), higher agonist sensitivity (glutamate EC₅₀: 0.2–0.4 µM vs. 3.0–5.0 µM for GluN2A), and lower magnesium block sensitivity (Mg²⁺ IC₅₀: ~10–14 µM vs. ~2 µM for GluN2A/B) [6] [10]. These subunits also confer lower channel open probabilities (0.01–0.04) compared to GluN2A/B-containing receptors [6]. Spatiotemporally, GluN2C expression dominates in the cerebellum, thalamus, and globus pallidus externa (GPe), while GluN2D is prevalent in subcortical regions like the thalamus and brainstem [6] [8]. This distribution enables subunit-specific regulation of neuronal circuits: GluN2C-containing receptors modulate fast-spiking parvalbumin (PV) neurons in the GPe, influencing motor control, while GluN2D fine-tunes rhythmic activities in the thalamocortical network [8].

Table 1: Biophysical Properties of GluN2 Subunits

PropertyGluN2AGluN2BGluN2CGluN2D
Glutamate EC₅₀ (µM)3.0–5.03.0–5.00.2–0.40.2–0.4
Deactivation Time (ms)50–100300–500300–5001000–5000
Mg²⁺ IC₅₀ (µM)2.42.114.210.2
Channel Open Probability~0.5~0.10.01–0.040.01–0.04

Source: [6] [10]

Rationale for Selective GluN2C/GluN2D Modulation in Neuropharmacology

Broad-spectrum NMDAR antagonists (e.g., ketamine, memantine) often cause psychotomimetic effects or cognitive impairment due to indiscriminate blockade of synaptic GluN2A/B receptors essential for learning and memory. Selective inhibition of GluN2C/D offers therapeutic advantages by preserving physiological neurotransmission while targeting pathological hyperactivity. Upregulation of GluN2C occurs in tuberous sclerosis complex (TSC)-associated epilepsy, where aberrant NMDAR signaling drives seizure generation [2]. Similarly, GluN2C-containing receptors in GPe PV neurons are dysregulated in Parkinson’s disease (PD), and their facilitation improves motor function [8]. GluN2D is implicated in neurodevelopmental disorders and schizophrenia due to its perinatal expression surge [6] [10]. Subunit-selective modulators thus enable precise intervention:

  • Epilepsy: GluN2C/D inhibition reduces hypersynchronous activity without suppressing protective GluN2A/B-mediated neurotransmission [2] [3].
  • PD: Positive modulation of GluN2C in GPe PV neurons enhances firing rates, restoring basal ganglia circuitry [8].
  • Neuroprotection: GluN2C/D blockade may mitigate excitotoxicity in ischemic stroke while minimizing side effects [10].

Historical Development of Subunit-Selective NMDA Receptor Antagonists

Early NMDAR antagonists were nonselective channel blockers (e.g., phencyclidine) or competitive glutamate-site inhibitors (e.g., AP5), which lacked subunit specificity. The 1990s saw the emergence of GluN2B-selective antagonists like ifenprodil, which achieved >150-fold selectivity via allosteric inhibition at the amino-terminal domain (ATD) [10]. However, targeting GluN2C/D proved challenging due to structural homology among GluN2 subunits. Breakthroughs came from high-throughput screening (HTS) campaigns:

  • DQP-1105: Identified in 2011 as the first potent GluN2C/D-preferring negative allosteric modulator (NAM) [3] [5].
  • QNZ-46 and PTC-174: Follow-up compounds with moderate selectivity but limited bioavailability [10].DQP-1105 became the archetype for dihydroquinoline-pyrazoline (DQP) scaffolds, spurring structure-activity relationship (SAR) studies to enhance selectivity and brain penetration [2] [3].

Table 2: Evolution of Subunit-Selective NMDAR Antagonists

CompoundGluN2A IC₅₀GluN2B IC₅₀GluN2C IC₅₀GluN2D IC₅₀Selectivity (vs. GluN2A/B)
Ifenprodil>100 µM0.34 µM>100 µM>100 µM>300-fold (GluN2B)
DQP-1105206 µM198 µM7.0 µM2.7 µM50–100-fold (GluN2C/D)
DQP-2621.6 µM21.1 µM0.77 µM0.44 µM28–48-fold (GluN2C/D)
(S)-(-)-2i5.2 µM16 µM0.069 µM0.035 µM>100–300-fold (GluN2C/D)

Source: [2] [3] [5]

DQP1105: Discovery & Position in NMDA Receptor Pharmacology

DQP-1105 (5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid) emerged from an HTS as a novel NAM with preferential activity against GluN2C/D-containing receptors. Initial electrophysiological characterization revealed IC₅₀ values of 7.0 µM (GluN2C) and 2.7 µM (GluN2D), contrasting with ~200 µM for GluN2A/B, demonstrating >50-fold selectivity [3] [5]. Its discovery marked a pivotal shift from pore blockers and competitive antagonists to allosteric modulators targeting subunit-specific sites. Unlike channel blockers (e.g., memantine), DQP-1105 exhibits voltage-independent inhibition and noncompetitive kinetics, as increased glutamate or glycine concentrations fail to surmount its effects [3] [4]. Mechanistically, it binds to the lower lobe of the GluN2 agonist-binding domain (ABD), a site distinct from GluN2B-specific ATD binders like ifenprodil [4]. This novel binding locale enables GluN2C/D selectivity while sparing AMPA, kainate, and GluN1/GluN3 receptors [2]. DQP-1105’s pharmacological profile established it as both a tool compound for studying GluN2C/D physiology and a lead structure for developing advanced therapeutics.

Table 3: DQP-1105 Profile

PropertyValue
Chemical Name5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid
Molecular Weight558.42 g/mol
FormulaC₂₉H₂₄BrN₃O₄
SolubilitySoluble to 100 mM in DMSO
Target IC₅₀GluN2C: 7.0 µM; GluN2D: 2.7 µM; GluN2A/B: >190 µM
MechanismNoncompetitive, voltage-independent NAM at GluN2 ABD lower lobe

Source: [1] [3] [5]

Properties

CAS Number

380560-89-4

Product Name

DQP1105

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.43

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)

InChI Key

ACUGSRUCGXYFTL-UHFFFAOYSA-N

SMILES

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O

Solubility

Soluble in DMSO

Synonyms

DQP-1105; DQP 1105; DQP1105.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.